
Methyl 4-oxo-8-(trimethylsilyl)octa-5,7-diynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-oxo-8-(trimethylsilyl)octa-5,7-diynoate: is a chemical compound with the molecular formula C12H16O3Si and a molecular weight of 236.339 g/mol . This compound is characterized by the presence of a trimethylsilyl group, which imparts unique properties to the molecule. It is used in various scientific research applications due to its distinctive chemical structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-oxo-8-(trimethylsilyl)octa-5,7-diynoate typically involves the use of organosilicon reagents and alkyne precursors. One common method is the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using palladium catalysts and boron reagents. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 4-oxo-8-(trimethylsilyl)octa-5,7-diynoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like trimethylsilyl chloride (TMSCl) and bis(trimethylsilyl)acetamide (BSA) are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Methyl 4-oxo-8-(trimethylsilyl)octa-5,7-diynoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development and delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Methyl 4-oxo-8-(trimethylsilyl)octa-5,7-diynoate involves its interaction with molecular targets and pathways. The trimethylsilyl group plays a crucial role in stabilizing reactive intermediates and facilitating specific chemical transformations. The compound’s reactivity is influenced by the electronic and steric effects of the trimethylsilyl group, which can enhance its selectivity and efficiency in various reactions .
Comparación Con Compuestos Similares
- 5,7-Octadiynoic acid, 4-oxo-8-(trimethylsilyl)-, methyl ester
- Trimethylsilyl derivatives of alkynes and alkynyl esters
Comparison: Methyl 4-oxo-8-(trimethylsilyl)octa-5,7-diynoate is unique due to its specific combination of functional groups, which imparts distinct reactivity and stability. Compared to other trimethylsilyl derivatives, this compound offers enhanced versatility in synthetic applications and potential for novel research avenues .
Propiedades
Número CAS |
139033-11-7 |
|---|---|
Fórmula molecular |
C12H16O3Si |
Peso molecular |
236.34 g/mol |
Nombre IUPAC |
methyl 4-oxo-8-trimethylsilylocta-5,7-diynoate |
InChI |
InChI=1S/C12H16O3Si/c1-15-12(14)9-8-11(13)7-5-6-10-16(2,3)4/h8-9H2,1-4H3 |
Clave InChI |
JKQIMBVRPGFBQD-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCC(=O)C#CC#C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[6-(Benzyloxy)pyridin-2-yl]-2,2-dimethylbut-3-ynoic acid](/img/structure/B14261498.png)
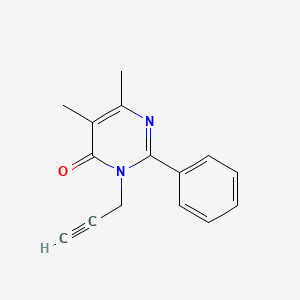
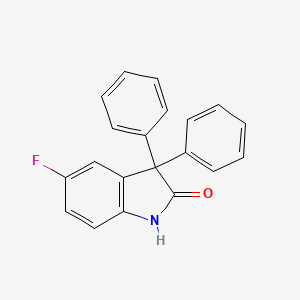
![N,N'-(Propane-1,3-diyl)bis[2-(2-hydroxyethanesulfonyl)acetamide]](/img/structure/B14261521.png)
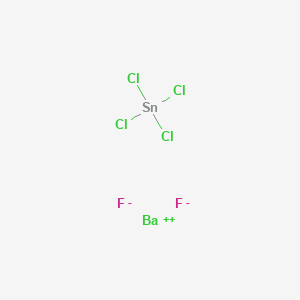
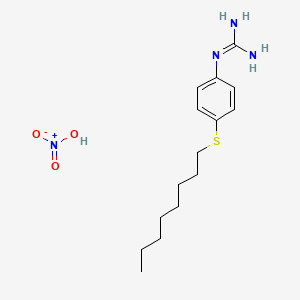
![7-Bromo-4,8,16,16-tetramethyl-15-methylidene-11-oxatetracyclo[10.3.1.01,10.03,8]hexadecan-4-ol](/img/structure/B14261538.png)
![1-[4-(1-Methylethyl)phenyl]-2-(4-pyridyl)ethanone](/img/structure/B14261557.png)
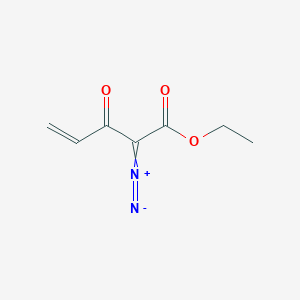
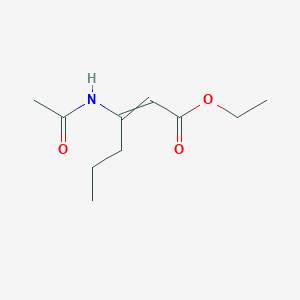
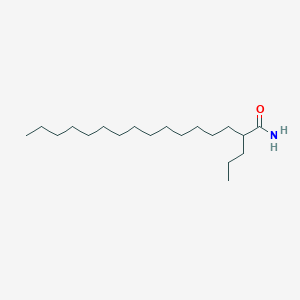
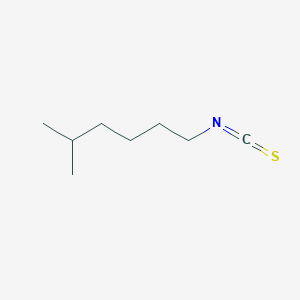
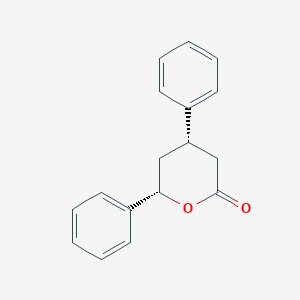
![Ethanol, 2,2'-[oxybis[(1-decyl-2,1-ethanediyl)oxy]]bis-](/img/structure/B14261598.png)
